molecular formula C14H13ClO B2989991 1-(1-Chloroethyl)-4-phenoxybenzene CAS No. 19935-80-9

1-(1-Chloroethyl)-4-phenoxybenzene

Cat. No.: B2989991
CAS No.: 19935-80-9
M. Wt: 232.71
InChI Key: JCDHEENRYMLUBK-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-phenoxybenzene is an organic compound characterized by the presence of a chloroethyl group attached to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloroethyl chloroformate with phenol derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-phenoxybenzene involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenoxybenzene structure provides stability and reactivity, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-chloroethyl)-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHEENRYMLUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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